Cas no 173604-33-6 ((R)-4-Benzhydryloxazolidin-2-one)

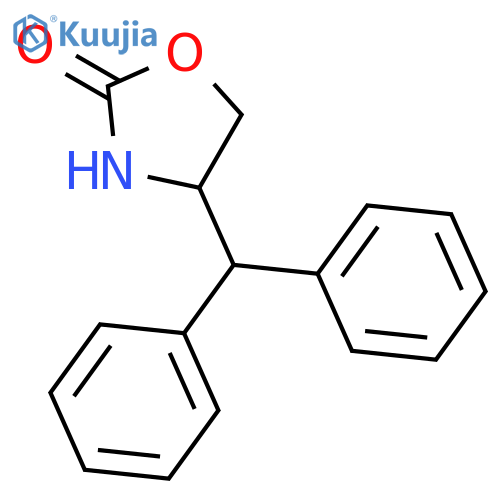

173604-33-6 structure

商品名:(R)-4-Benzhydryloxazolidin-2-one

CAS番号:173604-33-6

MF:C16H15NO2

メガワット:253.295804262161

MDL:MFCD01863565

CID:105582

PubChem ID:9837924

(R)-4-Benzhydryloxazolidin-2-one 化学的及び物理的性質

名前と識別子

-

- (R)-4-Benzhydryloxazolidin-2-one

- (R)-(+)-4-(Diphenylmethyl)-2-oxazolidinone

- (4R)-4-benzhydryl-1,3-oxazolidin-2-one

- 2-Oxazolidinone,4-(diphenylmethyl)-, (4R)-

- 4-diphenylmethyl-2-oxazolidinone

- 4-Diphenylmethyloxazolidin-2-one

- (R)-4-Methyldiphenyl-2-oxazolidinone

- (R)-(+)-4-(DIPHENYLMETHYL)-2-OXAZOLIDIN&

- (R)-4-Methyl-3,4-diphenyloxazolidin-2-one

- 2-Oxazolidinone, 4-(diphenylmethyl)-, (4R)-

- PubChem11686

- (4R)-4-Benzhydryloxazolidine-2-one

- (r)-4-(diphenylmethyl)oxazolidin-2-one

- AX8047094

- (4R)-4-(Diphenylmethyl)-1,3-oxazolidin-2-one

- (R)-(+)-4-(DIPHENYLMETHYL)-2-

- 2-Oxazolidinone,4-(diphenylmethyl)-,(4R)-

- (R)-(+)-4-(Diphenylmethyl)-2-oxazolidinone, 98%

- SCHEMBL5168082

- DTXSID00431618

- 173604-33-6

- YGA60433

- CS-0132494

- (R)-(+)-4-(DIPHENYLMETHYL)-2-OXAZOLIDIN

- MFCD01863565

- AKOS016844228

- E76572

- AS-65715

-

- MDL: MFCD01863565

- インチ: 1S/C16H15NO2/c18-16-17-14(11-19-16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2,(H,17,18)/t14-/m0/s1

- InChIKey: QEOCTJMBYZNEJH-AWEZNQCLSA-N

- ほほえんだ: O1C(N([H])[C@@]([H])(C1([H])[H])C([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O

計算された属性

- せいみつぶんしりょう: 253.11000

- どういたいしつりょう: 253.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 288

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 38.3

- 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.181

- ゆうかいてん: 145-148 °C(lit.)

- ふってん: 472.603°C at 760 mmHg

- フラッシュポイント: 239.622°C

- 屈折率: 1.591

- すいようせい: Slightly soluble in water.

- PSA: 38.33000

- LogP: 3.25570

- ようかいせい: 未確定

(R)-4-Benzhydryloxazolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM132038-1g |

(R)-4-benzhydryloxazolidin-2-one |

173604-33-6 | 97% | 1g |

$143 | 2023-03-06 | |

| Ambeed | A623300-5g |

(R)-4-Benzhydryloxazolidin-2-one |

173604-33-6 | 97% | 5g |

$174.0 | 2025-02-25 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD47094-100mg |

(R)-4-Benzhydryloxazolidin-2-one |

173604-33-6 | 97% | 100mg |

¥268.0 | 2022-03-01 | |

| Chemenu | CM132038-5g |

(R)-4-benzhydryloxazolidin-2-one |

173604-33-6 | 97% | 5g |

$496 | 2023-03-06 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD47094-5g |

(R)-4-Benzhydryloxazolidin-2-one |

173604-33-6 | 97% | 5g |

¥3334.0 | 2022-03-01 | |

| Ambeed | A623300-250mg |

(R)-4-Benzhydryloxazolidin-2-one |

173604-33-6 | 97% | 250mg |

$28.0 | 2025-02-25 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-UE729-500mg |

(R)-4-Benzhydryloxazolidin-2-one |

173604-33-6 | 97% | 500mg |

¥1363.0 | 2022-02-28 | |

| Key Organics Ltd | AS-65715-5MG |

(4R)-4-(diphenylmethyl)-1,3-oxazolidin-2-one |

173604-33-6 | >97% | 5mg |

£46.00 | 2025-02-08 | |

| abcr | AB255946-250mg |

(R)-(+)-4-(Diphenylmethyl)-2-oxazolidinone; . |

173604-33-6 | 250mg |

€105.70 | 2025-02-18 | ||

| 1PlusChem | 1P001ZJB-100mg |

2-Oxazolidinone, 4-(diphenylmethyl)-, (4R)- |

173604-33-6 | 97% | 100mg |

$9.00 | 2025-02-19 |

(R)-4-Benzhydryloxazolidin-2-one 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

173604-33-6 ((R)-4-Benzhydryloxazolidin-2-one) 関連製品

- 102029-44-7((R)-4-Benzyl-2-oxazolidinone)

- 90719-32-7((S)-4-Benzyl-2-oxazolidone)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2230780-65-9(IL-17A antagonist 3)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:173604-33-6)(R)-4-Benzhydryloxazolidin-2-one

清らかである:99%

はかる:5g

価格 ($):336.0